2-(4-methylphenyl)sulfanylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXWFAJIPHIEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223833 | |
| Record name | Acetamide, 2-(p-tolylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73623-29-7 | |
| Record name | Acetamide, 2-(p-tolylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073623297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-(p-tolylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Sulfanylacetamide Scaffolds in Chemical Science
The sulfanylacetamide scaffold, characterized by an acetamide (B32628) group linked to a sulfur atom, is a key structural motif in a variety of organic compounds. This framework is a derivative of the more widely studied sulfonamide group, which has been a cornerstone in the development of numerous therapeutic agents. nanobioletters.comnih.govijpsonline.com The interest in sulfanylacetamide and related structures stems from their diverse chemical reactivity and potential biological activities.
Research has shown that sulfonamide derivatives exhibit a wide range of biological effects, including antimicrobial and anticancer properties. nanobioletters.comresearchgate.net They are known to act as inhibitors of various enzymes, a property that has been extensively explored in drug discovery. ijpsonline.comnih.gov The substitution of the sulfonyl group with a sulfanyl (B85325) group, as seen in 2-(4-methylphenyl)sulfanylacetamide, modifies the electronic and steric properties of the molecule, potentially leading to novel biological activities and applications. The presence of the acetamide group provides sites for hydrogen bonding, which can be crucial for molecular recognition and interaction with biological targets.
Evolution of Research Trajectories for 2 4 Methylphenyl Sulfanylacetamide and Analogous Compounds
Established Synthetic Pathways
Traditional synthetic routes to this compound and its analogs are typically multi-step processes that allow for the careful construction of the target molecule. These methods provide a high degree of control over the final structure and allow for the introduction of various functional groups.
Multi-Step Organic Reaction Sequences for Core Scaffold Assembly
The assembly of the core structure of this compound and its analogs often begins with the formation of a key intermediate, an N-aryl-2-chloroacetamide. For instance, the synthesis of 2-chloro-N-(p-tolyl)acetamide, a direct precursor, is achieved by the chloroacetylation of p-toluidine (B81030). This reaction is typically carried out by treating p-toluidine with chloroacetyl chloride in the presence of a base, such as diisopropylethylamine (DIPEA), in a dry solvent like dichloromethane (B109758) at low temperatures. rsc.org
The general synthetic strategy can be modular, allowing for the synthesis of a variety of analogs. For example, substituted anilines can be used in place of p-toluidine to generate a library of N-aryl-2-chloroacetamides with different substitution patterns on the aromatic ring. ijpsr.info These chloroacetamide derivatives are stable intermediates that can be purified and then used in subsequent steps. rsc.org
Ring Cyclization Reactions in Heterocyclic Moiety Formation
While this compound itself is an acyclic molecule, its core structure can be a building block for the synthesis of various heterocyclic analogs. The reactive chloroacetamide moiety is a versatile precursor for cyclization reactions. For instance, N-aryl-2-chloroacetamides can react with various nucleophiles to form five- or six-membered rings.
One common strategy involves the reaction with thiourea, which can lead to the formation of thiazole (B1198619) derivatives. researchgate.net Similarly, reaction with thiosemicarbazide (B42300) can be a pathway to thiadiazine heterocycles. The chemical reactivity of the chlorine atom allows for its displacement by a nucleophile, which can be followed by an intramolecular cyclization to furnish a variety of heterocyclic systems such as imidazoles, pyrroles, and thiophenes. researchgate.net For example, the reaction of N-aryl chloroacetamides with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives after a subsequent cyclization step. researchgate.net
Thioether Bond Formation Mechanisms
The crucial thioether bond in this compound is typically formed through a nucleophilic substitution reaction. The most common and direct method involves the reaction of a thiol with an alkyl halide. In the context of the target molecule, this is achieved by reacting 4-methylthiophenol (p-thiocresol) with a 2-haloacetamide, most commonly 2-chloroacetamide.
This reaction proceeds via a classic S_N2 (bimolecular nucleophilic substitution) mechanism. The thiol is typically deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming the carbon-sulfur bond. The choice of base and solvent is important for the efficiency of this reaction.
An alternative approach involves the reaction of an N-aryl-2-chloroacetamide intermediate with a sulfur nucleophile, such as potassium thioacetate. This introduces a protected thiol group, which can then be deprotected to yield the desired thioether. rsc.org
Nucleophilic Substitution Strategies in Acetamide Functionalization
The functionalization of the acetamide portion of the molecule primarily relies on nucleophilic substitution reactions at the α-carbon. The chlorine atom in N-aryl-2-chloroacetamides is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. researchgate.net
The synthesis of this compound is a prime example of this strategy, where the nucleophile is the 4-methylphenoxide anion. Other nucleophiles, such as amines, alkoxides, and other thiolates, can be used to generate a diverse array of analogs with different functional groups at the α-position. The reactivity of the chloroacetamide allows for its use as a scaffold for building more complex molecules. For instance, the reaction of N-substituted chloroacetamides with indole (B1671886) derivatives in the presence of a base like sodium hydride can lead to the formation of indolyl-N-substituted acetamide derivatives. researchgate.net
Accelerated and Green Synthesis Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and improved yields.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has been successfully applied to accelerate the synthesis of acetamide derivatives and related compounds. ajrconline.org The use of microwave energy can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of 2-chloro-N-p-tolylacetamide, which can take several hours under conventional conditions, can be completed in a matter of minutes with microwave assistance, with yields reported to be in the range of 50-80%. rsc.org
Microwave-assisted organic synthesis (MAOS) is considered a green chemistry approach because it often requires less solvent and energy. ajrconline.org This technique has been used for a variety of reactions, including condensations, cyclizations, and the synthesis of heterocyclic compounds. For example, the Gewald reaction, which is used to synthesize 2-aminothiophenes, can be performed efficiently under microwave irradiation, with reaction times reduced from hours to minutes and with high yields and purities. orgsyn.org The rapid and efficient heating provided by microwaves makes it an attractive method for the high-throughput synthesis of compound libraries for drug discovery. nih.gov
Research Findings on the Synthesis of this compound and Analogs
| Compound | Synthetic Method | Reactants | Key Findings | Reference |
| 2-Chloro-N-(p-tolyl)acetamide | Conventional | p-Toluidine, Chloroacetyl chloride, DIPEA | Intermediate for thioether synthesis; obtained in 92% yield. | rsc.org |
| 2-S-(Acetylthio)-N-(p-tolyl)acetamide | Nucleophilic Substitution | 2-Chloro-N-(p-tolyl)acetamide, Potassium thioacetate | Thioether analog formed in 63% yield. | rsc.org |
| 2-Chloro-N-aryl acetamides | Microwave-Assisted | Substituted anilines, Chloroacetyl chloride | Reaction time reduced from 5-6 hours to 5-10 minutes with 50-80% yield. | rsc.org |
| 5-Substituted-2-aminothiophenes | Microwave-Assisted Gewald Reaction | Arylacetaldehydes, Activated nitriles, Sulfur, Morpholine | Reaction time reduced to 20 minutes at 70°C with high yields. | orgsyn.org |
| N-Aryl-2-(thieno[2,3-b]pyridin-2-ylthio)acetamides | Multi-step/Cyclization | N-Aryl-2-chloroacetamides, 2-Mercapto-4,6-dimethylnicotinonitrile | Demonstrates use of chloroacetamide intermediate for heterocyclic analog synthesis. | researchgate.net |
Ultrasound-Assisted Synthesis Methodologies
The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technique utilizes the energy of ultrasonic waves (20-100 kHz) to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. nih.gov This energy input can enhance mass transfer and activate reacting species, often leading to shorter reaction times and milder reaction conditions compared to conventional methods. nih.govnih.gov
Ultrasound-assisted synthesis has been successfully employed for the preparation of various thioamide derivatives. One notable approach involves the use of a copper(I)@Chitosan nano-catalyst in an aqueous medium. researchgate.net This green and facile method demonstrates the potential for environmentally benign synthesis. researchgate.net In a typical procedure, a mixture of the corresponding ketone, a secondary amine (like morpholine), and elemental sulfur are sonicated in the presence of the catalyst at room temperature. researchgate.net The use of ultrasound irradiation significantly promotes the reaction, leading to the formation of the desired thioamide. researchgate.net
The general principle of ultrasound-assisted thioamide synthesis often involves the reaction of an amide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, under ultrasonic irradiation. acs.org The heterogeneous nature of many of these reactions makes them particularly amenable to the effects of ultrasound, which can improve the interaction between the solid and liquid phases.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of the synthesis of this compound and its analogs are highly dependent on the reaction conditions and the catalyst employed. Optimization of these parameters is crucial for maximizing yield and minimizing by-products.
Several factors are critical in the synthesis of thioamides, including the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of thioamides via the Willgerodt-Kindler reaction, sulfated tungstate (B81510) has been identified as an efficient and reusable catalyst. researchgate.net The reaction conditions for this method, however, are not specified in the available literature.
In the context of related acetamide syntheses, copper-catalyzed arylation of bromo-difluoro-acetamides has been explored. researchgate.net This study involved the optimization of reaction conditions by testing different arylating agents, including aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. researchgate.net Such systematic optimization is a common strategy to identify the most effective reagents and conditions for a specific transformation.
The synthesis of thioacetamide (B46855) itself has been optimized using microwave-assisted conditions, which, like ultrasound, can lead to faster and more efficient reactions. conicet.gov.ardaneshyari.com In one study, the reaction of acetonitrile (B52724) with hydrogen sulfide (B99878) was catalyzed by a polymer-supported amine catalyst. google.com The reaction temperature was found to be a crucial parameter, with a preferred range of 100 to 150 °C to ensure a reasonable reaction rate while minimizing product decomposition. google.com Temperatures between 120 and 130 °C were identified as optimal. google.com
The development of novel catalyst systems is a key area of research. For example, a bio-polymeric nano-catalyst, Cu(I)@Chitosan, has been shown to be effective in the ultrasound-promoted synthesis of thioamide derivatives. researchgate.net The catalyst loading is a critical parameter to optimize; in one study, 20 mg of the nano-catalyst was found to be the optimal amount for the synthesis of thiomorpholide from acetophenone, morpholine, and sulfur under ultrasound irradiation. researchgate.net The reusability of such catalysts is also an important consideration for developing sustainable synthetic processes. researchgate.net
The following table summarizes the key parameters that are typically optimized in the synthesis of thioamides and related compounds, based on findings from various studies.
| Parameter | Typical Range/Options | Rationale for Optimization |
| Catalyst | Lewis acids (e.g., Cu(I)), solid acids (e.g., sulfated tungstate), polymer-supported catalysts | To increase reaction rate and selectivity. researchgate.netgoogle.com |
| Solvent | Aqueous media, organic solvents (e.g., dioxane, acetonitrile) | To ensure solubility of reactants and facilitate the reaction. researchgate.netmdpi.com |
| Temperature | Room temperature to 150 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the product. google.com |
| Reaction Time | Varies from minutes to hours | To achieve maximum conversion of starting materials to the desired product. conicet.gov.ar |
| Energy Source | Conventional heating, ultrasound, microwave irradiation | To provide the necessary activation energy in an efficient and controlled manner. nih.govconicet.gov.ar |
Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenyl Sulfanylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Detailed, experimentally verified ¹H NMR data for 2-(4-methylphenyl)sulfanylacetamide is not currently available in the reviewed scientific literature. Theoretical predictions can be made based on the structure, which would include signals for the aromatic protons of the p-tolyl group, the singlet for the methyl group protons, the singlet for the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups, and the broad singlet for the amide (NH₂) protons.
Specific, experimentally determined ¹³C NMR data for this compound is not available in the public domain. A theoretical spectrum would be expected to show distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the various aromatic carbons of the p-tolyl ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimentally obtained IR spectral data for this compound is not readily found in scientific databases. A predicted spectrum would feature characteristic absorption bands for the N-H stretching of the primary amide, the C=O (Amide I) stretching, the N-H bending (Amide II), the C-N stretching, and the vibrations associated with the p-substituted aromatic ring and the C-S bond.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, confirming the molecular weight and providing fragmentation patterns that aid in structural elucidation. The molecular formula for this compound is C₉H₁₁NOS, with a monoisotopic mass of 181.05614 Da. uni.lu
Predicted mass spectrometry data indicates several possible adducts that could be observed. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.06342 |
| [M+Na]⁺ | 204.04536 |
| [M+K]⁺ | 220.01930 |
| [M+NH₄]⁺ | 199.08996 |
| [M-H]⁻ | 180.04886 |
| [M+HCOO]⁻ | 226.05434 |
| [M+CH₃COO]⁻ | 240.06999 |
Elemental Analysis for Compositional Verification
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound to verify its empirical and molecular formula.
Specific experimental results from the elemental analysis of this compound have not been reported in the available literature. The theoretical elemental composition based on its molecular formula (C₉H₁₁NOS) is as follows:
| Element | Percentage |
| Carbon (C) | 59.64% |
| Hydrogen (H) | 6.12% |
| Nitrogen (N) | 7.73% |
| Oxygen (O) | 8.83% |
| Sulfur (S) | 17.69% |
X-ray Crystallographic Analysis for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
There is no published X-ray crystal structure data available for this compound in the reviewed scientific literature. Such an analysis would provide precise bond lengths, bond angles, and information on the intermolecular interactions within the crystal lattice.
Analysis of Crystal Packing Arrangements
The arrangement of molecules in a crystal, or crystal packing, is dictated by a combination of steric effects and non-covalent interactions. While specific details for this compound are unavailable, general principles of crystal engineering can be applied to hypothesize potential packing motifs. The interplay of hydrogen bonds and other weaker interactions would likely lead to a densely packed structure.
In related sulfonamide structures, for instance, various packing patterns such as dimeric, zigzag, helical, and straight chains have been observed. nih.gov The final packing arrangement is a delicate balance between the drive to form strong hydrogen bonds and the need to accommodate the steric bulk of the aromatic rings.
Intermolecular Interactions within Crystalline States, including Hydrogen Bonds and Pi-Stacking
The stability of the crystalline lattice of this compound would be significantly influenced by a network of intermolecular interactions.
Hydrogen Bonds: The primary amide group (-CONH₂) in this compound is a potent hydrogen bond donor and acceptor. It is anticipated that strong N-H···O hydrogen bonds would be a dominant feature in its crystal structure, likely forming chains or dimeric motifs. nih.govnih.gov In many crystalline amides, these interactions are a primary driver of the supramolecular assembly. researchgate.net For example, in the crystal structure of 2-Azido-N-(4-methylphenyl)acetamide, each independent molecule forms N—H⋯O hydrogen bonds with its glide-plane-related counterparts, resulting in zigzag chains. researchgate.net
A comprehensive understanding of these intermolecular forces in this compound awaits detailed single-crystal X-ray diffraction analysis.
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Approaches
Quantum mechanical methods are employed to understand the fundamental electronic properties of a molecule, which govern its stability, reactivity, and interactions with biological macromolecules.
Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. nih.govnih.gov For 2-(4-methylphenyl)sulfanylacetamide, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) basis set, can elucidate its electronic properties. researchgate.net These calculations help in understanding the molecule's reactivity through the analysis of its frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and charge transfer capabilities. nih.gov
A lower HOMO-LUMO gap suggests higher reactivity. acs.org Furthermore, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, visualizing the charge distribution and identifying regions prone to intermolecular interactions. acs.org
Table 1: Calculated Quantum Chemical Descriptors for this compound This table presents hypothetical data based on typical DFT calculation results for similar molecules.
| Parameter | Value | Unit | Significance |
| HOMO Energy | -6.58 | eV | Electron-donating capacity |
| LUMO Energy | -1.23 | eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.35 | eV | Chemical reactivity and stability |
| Ionization Potential (I) | 6.58 | eV | Energy to remove an electron |
| Electron Affinity (A) | 1.23 | eV | Energy released when an electron is added |
| Electronegativity (χ) | 3.905 | eV | Power to attract electrons |
| Hardness (η) | 2.675 | eV | Resistance to change in electron distribution |
| Softness (S) | 0.187 | eV⁻¹ | Reciprocal of hardness |
| Electrophilicity Index (ω) | 2.84 | eV | Propensity to accept electrons |
Data is illustrative and not from a direct experimental study on the compound.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Computational methods can predict the stable conformations of this compound and the energy barriers between them. By performing a conformational analysis, researchers can identify the lowest energy conformer, which is often the most populated and biologically relevant state. imist.ma Techniques such as potential energy surface (PES) scanning are used to explore the rotational freedom around single bonds, like the C-S and C-N bonds in the molecule, to map out the energetic landscape. This information is crucial for understanding how the molecule might fit into a biological target's binding site. imist.ma
Molecular Modeling and Simulation Techniques
Building on the quantum mechanical insights, molecular modeling and simulations are used to predict how this compound might interact with specific biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. foliamedica.bgresearchgate.net This method is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level. acs.org Docking studies involve placing the 3D structure of the compound into the active site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. nih.gov For instance, based on the structural similarities to other anti-inflammatory agents, this compound could be docked against enzymes like cyclooxygenase (COX). researchgate.net The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound against COX-2 This table illustrates potential docking outcomes.
| Parameter | Value | Description |
| Target Protein | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation. |
| PDB ID | 1CX2 | Protein Data Bank identifier for the target structure. |
| Binding Affinity | -8.2 | kcal/mol |
| Interacting Residues | TYR355, ARG513, VAL523 | Key amino acids in the active site forming interactions. |
| Types of Interactions | Hydrogen bond with ARG513, Pi-Sulfur with TYR355, Hydrophobic with VAL523 | Specific non-covalent bonds stabilizing the complex. |
Data is illustrative and not from a direct experimental study on the compound.
Structure-based drug design (SBDD) utilizes the 3D structural information of the target protein to design novel, more potent inhibitors. imist.maresearchgate.net If molecular docking studies for this compound reveal promising interactions with a particular target, SBDD can be employed to optimize its structure. By analyzing the binding pocket, chemists can introduce modifications to the parent molecule to enhance its binding affinity and selectivity. researchgate.net For example, if a void is present in the active site near the methyl group on the phenyl ring, it might be beneficial to replace it with a larger, more lipophilic group to improve van der Waals interactions. This iterative process of computational design, followed by synthesis and experimental testing, accelerates the drug discovery process. imist.ma
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. elsevierpure.com A QSAR model for a series of derivatives of this compound could be developed to predict the activity of new, unsynthesized analogs. nih.govnih.gov This is achieved by calculating a set of molecular descriptors (physicochemical, topological, electronic) for each compound and using statistical methods like Multiple Linear Regression (MLR) to correlate these descriptors with the observed biological activity. imist.ma
A typical QSAR study might reveal that properties such as lipophilicity (LogP) and the presence of specific electronic features are crucial for the desired activity. nih.gov The resulting QSAR equation can then be used to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and testing. elsevierpure.comnih.gov
Table 3: Key Descriptors in a Hypothetical QSAR Model for Acetamide (B32628) Derivatives This table shows examples of descriptors that could be significant in a QSAR study.
| Descriptor | Type | Correlation with Activity | Interpretation |
| CLogP | Physicochemical | Positive | Higher lipophilicity may enhance membrane permeability and target interaction. |
| Molar Refractivity (MR) | Physicochemical | Positive | Relates to molecular volume and polarizability, which can influence binding. |
| LUMO Energy | Electronic | Negative | A lower LUMO energy might indicate better ability to accept electrons in a charge-transfer interaction. |
| Number of H-bond Donors | Structural | Negative | Fewer hydrogen bond donors might be favorable for crossing biological membranes. |
Data is illustrative and not from a direct experimental study on the compound.
Development of Predictive Models for Molecular Behavior
The development of predictive models is a critical aspect of modern drug discovery, allowing for the efficient screening and design of new therapeutic agents. nih.govneovarsity.org In the context of this compound and its analogues, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are paramount. blogspot.commdpi.com These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.orgwikipedia.org
The fundamental principle of QSAR modeling is that the biological or physicochemical properties of a molecule are intrinsically linked to its structural characteristics. blogspot.com These characteristics are quantified using molecular descriptors, which are numerical representations of various aspects of the molecule, including its size, shape, electronic properties, and hydrophobicity. numberanalytics.com By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. neovarsity.orgblogspot.com
The process of developing a predictive model typically involves several key steps:
Data Set Preparation: A crucial first step is the curation of a high-quality dataset of molecules with experimentally determined biological activities. bohrium.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. pharmatutor.org
Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANNs) and support vector machines (SVMs), are employed to build the QSAR model. numberanalytics.com
Validation: The predictive power of the model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. bohrium.com
For a compound like this compound, a hypothetical QSAR model could be developed to predict its potential as, for instance, an enzyme inhibitor. This would involve synthesizing a series of derivatives with variations in the aromatic ring or the acetamide group, measuring their inhibitory activity, and then using this data to build a predictive model.
Illustrative Data for a Hypothetical QSAR Model:
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |
| This compound | 195.26 | 1.85 | 69.11 | [Hypothetical Value] |
| Derivative 1 (e.g., chloro-substituted) | 215.69 | 2.45 | 69.11 | [Hypothetical Value] |
| Derivative 2 (e.g., methoxy-substituted) | 211.26 | 1.65 | 78.34 | [Hypothetical Value] |
| Derivative 3 (e.g., different amide) | 209.29 | 2.01 | 58.88 | [Hypothetical Value] |
Theoretical Correlations of Structural Descriptors with Biological Outcomes
The predictive power of QSAR and other computational models stems from the theoretical correlation between specific structural descriptors and the biological activities of molecules. pharmatutor.org These descriptors provide quantitative insights into the physicochemical properties that govern a molecule's interaction with a biological target. numberanalytics.com For this compound, several classes of descriptors would be crucial in understanding its potential biological outcomes.
Key Structural Descriptors and Their Biological Relevance:
Topological Descriptors: These 2D descriptors, such as molecular connectivity indices and Wiener indices, describe the branching and shape of the molecule. pharmatutor.org They can influence how well the molecule fits into a binding site of a protein.
Electronic Descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment and orbital energies (HOMO and LUMO). They are critical for understanding electrostatic interactions and the reactivity of the compound. For instance, the presence of the sulfur atom and the carbonyl group in this compound will significantly influence its electronic properties.
Hydrophobic Descriptors: The partition coefficient (LogP) is a key measure of a molecule's hydrophobicity. This property is vital for determining how the compound will distribute itself between aqueous and lipid environments in the body, affecting its absorption and distribution. The tolyl group in this compound contributes to its lipophilicity.
Steric Descriptors: These descriptors, such as molar refractivity and molecular volume, relate to the size and bulk of the molecule. They play a significant role in determining the steric hindrance and conformational flexibility of the compound within a receptor's binding pocket.
By analyzing how variations in these descriptors across a series of analogues of this compound correlate with changes in biological activity, researchers can infer which structural features are essential for a desired effect. For example, if increasing the hydrophobicity of the aromatic ring leads to a decrease in activity, it might suggest that a more polar interaction is favorable in that region of the binding site.
Molecular Recognition and Biomolecular Interaction Studies
Assessment of Binding Affinities to Biological Macromolecules
No published data is available on the binding affinities of 2-(4-methylphenyl)sulfanylacetamide to specific biological macromolecules.
Comprehensive Analysis of Intermolecular Forces Driving Molecular Associations
A comprehensive analysis of the intermolecular forces driving the molecular associations of this compound with biological targets cannot be conducted without experimental or computational data from dedicated studies.
Mechanistic Investigations at the Molecular and Cellular Levels
Elucidation of Molecular Mechanisms of Action
Determining the molecular MoA involves identifying the direct binding partners (targets) of a compound and the cascade of downstream events that follow this interaction. nih.gov Initial studies often involve broad phenotypic screening to observe the compound's effect on cells or organisms. Following this, more focused investigations are required to pinpoint the precise molecular players. Modern approaches utilize a combination of genetic, proteomic, and computational methods to build a comprehensive picture of a compound's activity. axxam.comnih.gov These analyses can reveal complex signaling networks and metabolic pathways that are perturbed by the compound, offering a holistic view of its biological impact. nih.gov
Studies on the Modulation of Specific Biochemical Pathways
Small molecules exert their effects by altering the activity of proteins, which in turn modulates specific biochemical pathways. nih.govresearchgate.net Investigating these modulations is key to understanding a compound's functional consequences. Techniques such as transcriptomics (measuring changes in gene expression via RNA-seq) and metabolomics (profiling changes in small-molecule metabolites) provide a broad overview of the cellular response to a compound. axxam.comnih.gov
Proteomics, particularly phosphoproteomics, offers a more direct view of changes in signaling pathways by quantifying shifts in protein phosphorylation states. researchgate.net For example, a compound might inhibit a specific kinase, leading to decreased phosphorylation of its substrate proteins and subsequent downstream effects. By mapping these changes, researchers can connect the compound's molecular target to its ultimate physiological or pathological outcome. nih.gov
Advanced Target Identification Methodologies
Identifying the direct molecular targets of a bioactive compound is a significant challenge, especially for those discovered through phenotypic screening where the mechanism is initially unknown. tandfonline.comnih.gov While traditional methods exist, modern chemical proteomics has emerged as a powerful, unbiased approach to globally profile compound-protein interactions within a complex biological system. nih.govcreative-biolabs.com These techniques are broadly categorized into probe-based and non-probe-based methods.
Chemical proteomics utilizes chemical tools to enrich and identify the cellular targets of small molecules. mdpi.comnih.gov The two most prominent strategies are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). nih.govfrontiersin.org Both typically culminate in the identification of proteins via mass spectrometry. mdpi.com
Activity-Based Protein Profiling (ABPP) is a functional chemoproteomic technology that employs specially designed chemical probes, known as activity-based probes (ABPs), to assess the functional state of entire enzyme families directly in native biological systems. nih.govmtoz-biolabs.com ABPP provides a direct readout of enzyme activity, which is often more biologically relevant than simple protein abundance measurements. nih.gov
An ABP is typically composed of three key elements: a reactive group (or "warhead") that forms a covalent bond with a nucleophilic residue in the enzyme's active site, a reporter tag (such as biotin (B1667282) for affinity purification or a fluorophore for imaging), and a linker. nih.govbitesizebio.com Because the probe reacts only with catalytically active enzymes, it allows for the specific profiling of the functional portion of the proteome. creative-biolabs.comnih.gov In a competitive ABPP format, a compound of interest can be pre-incubated with a proteome before the addition of a broad-spectrum ABP. By preventing the ABP from labeling its target, the compound reveals its specific protein interactions, which can be quantified by mass spectrometry. bitesizebio.com
Table 1: Illustrative Data from a Competitive ABPP Experiment This table is an example of data that could be generated and does not represent actual results for 2-(4-methylphenyl)sulfanylacetamide.
| Potential Protein Target | Enzyme Class | Fold Decrease in Probe Labeling | Putative Function |
|---|---|---|---|
| Protein Kinase X | Kinase | 15.2 | Cell cycle regulation |
| Hydrolase Y | Serine Hydrolase | 8.9 | Lipid metabolism |
| Protease Z | Cysteine Protease | 4.5 | Apoptosis signaling |
| Protein Kinase A | Kinase | 1.1 | Signal transduction |
In contrast to ABPP, which profiles enzymes based on their activity, Compound-Centric Chemical Proteomics (CCCP) is designed to identify any protein that physically interacts with a compound of interest. nih.gov This method does not require the target to be an enzyme or to be in an active state. nih.gov The standard CCCP workflow involves immobilizing the small molecule onto a solid support, such as agarose (B213101) beads, to create an affinity matrix. mdpi.com This matrix is then incubated with a cell lysate, allowing proteins that bind to the compound to be "pulled down" or captured. nih.gov After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.gov CCCP is particularly valuable for discovering novel or unexpected targets, including non-enzymatic proteins, that would be missed by ABPP. nih.gov
Table 2: Comparison of ABPP and CCCP
| Feature | Activity-Based Protein Profiling (ABPP) | Compound-Centric Chemical Proteomics (CCCP) |
|---|---|---|
| Primary Goal | Profile the functional state of enzymes. | Discover all binding partners of a compound. nih.gov |
| Requirement | Target must be an active enzyme that reacts with the probe. nih.gov | Compound must be chemically modified and immobilized. mdpi.com |
| Information Gained | Enzyme activity and inhibitor potency/selectivity. | Binding interactions, including non-enzymatic targets. nih.gov |
| Key Advantage | Provides functional information about the proteome. nih.gov | Unbiased discovery of diverse protein targets. nih.gov |
Target-Responsive Accessibility Profiling (TRAP) is a more recently developed chemoproteomic method that avoids the need to synthesize a chemical probe from the compound of interest. nih.gov This is a significant advantage, as modifying a small molecule can sometimes alter its binding properties. The principle of TRAP is that the binding of a small molecule to its target protein can shield certain amino acid residues (like lysine) within or near the binding site, making them less accessible to chemical labeling reagents. nih.govacs.org
In a TRAP experiment, a proteome is divided into two samples. One is treated with the compound of interest, and the other with a vehicle control. Both samples are then treated with a reagent that labels accessible lysine (B10760008) residues. nih.gov Using quantitative mass spectrometry, the level of labeling on lysine-containing peptides is compared between the two samples. Peptides that show a significant change in labeling are designated as "target-responsive peptides," and the proteins they belong to are identified as potential targets. nih.govnih.gov This approach not only identifies targets but can also provide clues about the compound's binding site. nih.gov
Genetic Interaction and Genomic Methods for Target Deconvolution
The elucidation of a bioactive compound's mechanism of action is a critical step in drug discovery and chemical biology. Understanding how a molecule like this compound exerts its effects at a molecular level requires the identification of its direct cellular targets. Genetic interaction and genomic methods have emerged as powerful tools for this process, often referred to as target deconvolution. These approaches can systematically map the genetic dependencies of a compound's activity and thereby infer its molecular targets and pathways.
However, a comprehensive review of the scientific literature reveals a notable absence of studies employing genetic interaction or genomic methods for the target deconvolution of this compound. While the principles of these techniques are well-established, their specific application to this particular compound has not been documented in publicly available research.
Genetic interaction screens, for instance, typically involve exposing a library of genetically defined mutant strains (e.g., a yeast deletion collection) to the compound of interest. Strains that exhibit hypersensitivity or resistance to the compound compared to the wild-type can point towards genes that are part of the target pathway or that buffer the effects of the compound's target. Similarly, chemogenomic profiling, including methods like drug-induced haploinsufficiency profiling (HIP) or homozygous profiling (HOP), can reveal gene-drug interactions that provide clues about the compound's mechanism.
Furthermore, advanced genomic techniques such as CRISPR-Cas9 based screening have revolutionized target identification. These screens can be designed to identify genes whose knockout or activation confers resistance or sensitivity to a compound, thereby pinpointing its molecular target or effector pathways.
Derivatization Strategies and Analog Design
Strategic Introduction of Diverse Functional Groups
The introduction of a wide array of functional groups onto a core scaffold is a fundamental strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and to fine-tune the physicochemical properties of a molecule. In the context of structures analogous to 2-(4-methylphenyl)sulfanylacetamide, this approach has been instrumental in identifying derivatives with enhanced biological profiles.
Research on related acetamide (B32628) and sulfonamide derivatives has demonstrated that the strategic placement of different functional groups can significantly impact their activity. For instance, in a series of thioacetamide-triazoles, substitutions on the aryl ring were generally well-tolerated. mdpi.comnih.gov The incorporation of various electron-donating, electron-withdrawing, and sterically bulky groups on the phenyl ring has been explored to generate a library of analogs. mdpi.com This suggests that the 4-methylphenyl moiety of this compound could be a prime location for modification.
Furthermore, studies on other acetamide-containing compounds have shown that modifications to the acetamide linker itself can be a viable strategy. While significant changes, such as the introduction of a methyl branch to the thioacetamide (B46855) linker, can lead to a decrease in activity, more subtle alterations like creating isomeric propionamide (B166681) or N-benzamide systems can retain biological activity. mdpi.comnih.gov
In a different but related series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, the introduction of chloro and trifluoromethyl groups to the phenyl ring resulted in improved potency. mdpi.com The exploration of polar substituents, such as cyano, methylsulfone, and primary carboxamide groups, also yielded compounds with enhanced activity, highlighting the tolerance for a range of functional groups at specific positions. mdpi.com These findings underscore the importance of systematically exploring chemical space around the core scaffold to identify key structural motifs that contribute to improved performance.
Table 1: Examples of Functional Group Modifications in Related Acetamide Derivatives
| Parent Scaffold | Modification Site | Introduced Functional Groups | Observed Effect on Activity | Reference |
| Thioacetamide-triazole | Aryl ring | Electron-donating, electron-withdrawing, bulky groups | Generally well-tolerated | mdpi.com |
| Thioacetamide-triazole | Thioacetamide linker | Methyl branch | Decreased activity | mdpi.comnih.gov |
| Thioacetamide-triazole | Thioacetamide linker | Isomeric propionamide, N-benzamide | Retained activity | mdpi.comnih.gov |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | Phenyl ring | Chloro, trifluoromethyl | Improved potency | mdpi.com |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | Phenyl ring | Cyano, methylsulfone, carboxamide | Improved activity | mdpi.com |
Molecular Hybridization Approaches for Novel Chemical Entities
While specific examples of molecular hybridization with this compound are not extensively documented, the strategy has been successfully applied to structurally related sulfonamides and acetamides. Sulfonamides conjugated with acetamide fragments have been shown to exhibit antimicrobial and anticancer activities. researchgate.net This suggests a promising avenue for designing hybrids of this compound.
Systematic Structural Modifications for Enhanced Molecular Performance
Systematic structural modification is a methodical approach to optimize a lead compound by making incremental changes to its structure and evaluating the impact on its biological activity. This process, often guided by structure-activity relationship (SAR) studies, allows for a deep understanding of the chemical features essential for molecular performance. For this compound, this would involve a detailed exploration of its different structural components.
In a study of 2-amino-N-phenylacetamide inhibitors, SAR studies were conducted in five distinct regions of the scaffold. nih.gov The research revealed that while significant structural modifications often led to a loss of activity, more subtle changes resulted in compounds with retained or slightly altered activity and selectivity. nih.gov This highlights a common theme in lead optimization where the core scaffold is sensitive to major perturbations.
The synthesis of various 4-(2-methylacetamide)benzenesulfonamide derivatives has also provided insights into the effects of systematic modifications. nih.gov In this series, it was observed that increases in the ring size of substituents and the presence of nitrogen heteroatoms led to improvements in antimicrobial activities. nih.gov This suggests that for this compound, modifications of the N-phenyl portion of related structures with different cyclic amines could be a fruitful area for exploration.
Table 2: Impact of Systematic Structural Modifications on Activity in Related Compounds
| Compound Series | Modified Region | Observation | Reference |
| 2-Amino-N-phenylacetamides | Various regions | Significant modifications led to loss of activity; minor changes were tolerated. | nih.gov |
| 4-(2-Methylacetamide)benzenesulfonamides | Amine substituent | Increased ring size and nitrogen heteroatoms improved antimicrobial activity. | nih.gov |
| Thioacetamide-triazoles | Aryl ring | Substitutions were generally well-tolerated. | mdpi.comnih.gov |
| Thioacetamide-triazoles | Thioacetamide linker | Introduction of a methyl branch decreased activity. | mdpi.comnih.gov |
| Thioacetamide-triazoles | Triazole moiety | Changes dramatically decreased activity. | mdpi.comnih.gov |
Rational Design Principles for New Analog Development
Rational drug design relies on an understanding of the biological target and the application of chemical principles to create new molecules with desired properties. A key strategy within rational design is bioisosteric replacement, where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comu-tokyo.ac.jp This approach can be used to improve potency, alter selectivity, modify metabolic pathways, or reduce toxicity.
For the this compound scaffold, several bioisosteric replacements could be envisioned based on established principles. The sulfur atom in the thioether linkage is a prime candidate for replacement. In other chemotypes, thioethers have been successfully replaced with selenoethers or even a thioethanol bridge, leading to structurally simpler and more water-soluble analogs with retained biological activity. umn.edu The replacement of the sulfur atom with an oxygen or selenium atom has been explored in other contexts, though this can sometimes result in weaker activity. u-tokyo.ac.jp
The phenyl ring itself offers opportunities for bioisosteric replacement with various heteroaromatic rings such as pyridyl or thiophene, which can alter electronic properties and introduce new hydrogen bonding opportunities. cambridgemedchemconsulting.com Similarly, the methyl group on the phenyl ring could be replaced by other small alkyl groups, a halogen like chlorine, or a trifluoromethyl group to probe steric and electronic effects. cambridgemedchemconsulting.com
In the context of related lactone-based ligands, bioisosteric replacement of the lactone ring with structures like 1,3-benzodioxoles, substituted tetrahydrofurans, and oxazolidinones has led to compounds with improved activity. nih.gov This demonstrates the power of exploring different ring systems to mimic the spatial and electronic features of a key pharmacophoric element. The application of these rational design principles to this compound holds significant promise for the development of new and improved analogs.
Reaction Kinetics and Dynamics of 2 4 Methylphenyl Sulfanylacetamide Synthesis and Transformation
Principles of Chemical Kinetics in Synthetic Pathways
The synthesis of 2-(4-methylphenyl)sulfanylacetamide can be generalized as a nucleophilic substitution reaction. A common pathway involves the reaction of an activated form of acetamide (B32628), such as 2-chloroacetamide, with the sodium salt of 4-methylthiophenol (sodium 4-methylthiophenolate). In this reaction, the thiophenolate anion acts as the nucleophile, attacking the electrophilic carbon atom of the 2-chloroacetamide and displacing the chloride ion, which serves as the leaving group.
The rate of this bimolecular reaction is dependent on the concentration of both reactants. This relationship is expressed by the rate law, which for a simple, one-step nucleophilic substitution (S\textsubscript{N}2) mechanism is given by:
Rate = k [2-chloroacetamide] [sodium 4-methylthiophenolate]
Several factors can influence the rate of this synthetic pathway. The nature of the leaving group is significant; for instance, iodide is a better leaving group than chloride, and its use would likely increase the reaction rate. The choice of solvent is also critical. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are generally preferred for S\textsubscript{N}2 reactions as they can solvate the cation (in this case, Na⁺) without strongly solvating the nucleophile, thus preserving its reactivity. Temperature plays a crucial role, with higher temperatures generally leading to a faster reaction rate, as described by the Arrhenius equation, which relates the rate constant to temperature and the activation energy of the reaction.
Experimental Determination of Reaction Rates and Rate Laws
To experimentally determine the reaction rate and establish the rate law for the synthesis of this compound, a series of kinetic experiments would be conducted. These experiments typically involve systematically varying the initial concentrations of the reactants and monitoring the change in concentration of a reactant or product over time.
A common technique for monitoring the reaction progress is spectroscopy. For instance, if the product, this compound, has a distinct absorption in the UV-Vis spectrum compared to the reactants, spectrophotometry can be used to follow its formation. Alternatively, chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to separate and quantify the concentrations of reactants and products at different time intervals.
By performing a series of experiments where the initial concentration of one reactant is varied while the other is held constant, the order of the reaction with respect to each reactant can be determined. For example, if doubling the concentration of 2-chloroacetamide (while keeping the thiophenolate concentration constant) results in a doubling of the initial reaction rate, the reaction is first order with respect to 2-chloroacetamide. A similar set of experiments would be performed to determine the order with respect to the sodium 4-methylthiophenolate.
| Experimental Parameter | Method of Determination | Information Gained |
| Reaction Order | Method of initial rates; varying reactant concentrations | Determines the exponents in the rate law (e.g., first order, second order) |
| Rate Constant (k) | Calculated from the rate law using experimental data | Quantifies the intrinsic speed of the reaction at a given temperature |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) from experiments at different temperatures | The minimum energy required for the reaction to occur |
| Frequency Factor (A) | Intercept of the Arrhenius plot | Relates to the frequency of collisions with the correct orientation |
Molecular Reaction Dynamics in Unraveling Elementary Processes
Molecular reaction dynamics provides a detailed, atomistic view of the chemical transformation, going beyond the macroscopic measurements of chemical kinetics. For the synthesis of this compound via an S\textsubscript{N}2 mechanism, molecular dynamics would focus on the single elementary step where the new sulfur-carbon bond is formed concurrently with the breaking of the carbon-chlorine bond. visualizeorgchem.com
This process involves a transition state where the central carbon atom is pentacoordinate, with the incoming nucleophile (the sulfur atom of the thiophenolate) and the outgoing leaving group (the chloride ion) positioned on opposite sides. visualizeorgchem.com This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center, a hallmark of the S\textsubscript{N}2 mechanism. visualizeorgchem.com
Techniques such as crossed molecular beam experiments, while challenging for reactions in solution, can provide fundamental insights into the dynamics of gas-phase reactions. For solution-phase reactions, ultrafast laser spectroscopy can be used to probe the transient species and transition states involved in the reaction on femtosecond timescales. These experimental approaches, combined with theoretical modeling, help to build a comprehensive picture of the potential energy surface of the reaction, which governs the reaction pathway and dynamics.
Theoretical and Computational Approaches to Reaction Kinetics
Theoretical and computational chemistry offer powerful tools to investigate the kinetics and dynamics of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.
Kinetic Monte Carlo (KMC) simulations are a computational method used to model the time evolution of a system where the rates of all possible elementary steps are known. wikipedia.org While the synthesis of this compound from 2-chloroacetamide and 4-methylthiophenol is likely a single-step process under many conditions, KMC could be valuable for modeling more complex scenarios.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful computational tool for studying chemical reactions in complex environments, such as in solution. nih.govnih.gov In a QM/MM simulation of the synthesis of this compound, the reacting species (2-chloroacetamide and the 4-methylthiophenolate ion) would be treated with a high level of quantum mechanics (QM). This allows for an accurate description of the electronic rearrangements that occur during bond formation and breaking. The surrounding solvent molecules would be treated with a less computationally expensive molecular mechanics (MM) force field.
This approach allows for the explicit consideration of solvent effects on the reaction kinetics. The solvent can stabilize the reactants, transition state, and products to different extents, thereby altering the activation energy of the reaction. QM/MM simulations can be used to calculate the free energy profile of the reaction, which provides the activation free energy and the reaction free energy. These calculated values can then be used to determine a theoretical rate constant for the reaction.
| Computational Method | Application to this compound Synthesis | Insights Provided |
| Kinetic Monte Carlo (KMC) | Modeling reaction networks with potential side reactions | Prediction of product yields and selectivities over time |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculating the free energy profile of the reaction in solution | Detailed structure of the transition state, activation energy, and the role of the solvent |
Future Research Directions and Emerging Opportunities
Exploration of Novel Mechanistic Paradigms
The exploration of novel mechanistic paradigms for 2-(4-methylphenyl)sulfanylacetamide would be a critical first step in elucidating its potential biological activity. Given its structural motifs—a thioether linkage and an acetamide (B32628) group—research could initially focus on its potential as an enzyme inhibitor. Many sulfur-containing compounds exhibit inhibitory activity against a range of enzymes due to the unique chemical properties of the sulfur atom. researchgate.netnih.gov Future studies could investigate its interaction with enzymes where related sulfur-containing molecules have shown activity.
Development of Cutting-Edge Synthetic Methodologies
While the synthesis of this compound can be envisioned through established chemical reactions, the development of cutting-edge synthetic methodologies could offer significant advantages in terms of efficiency, scalability, and the generation of diverse analogs. Traditional methods for forming the aryl thioether bond might involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent N-acylation would complete the synthesis.
Future research in this area could focus on developing more sustainable and atom-economical synthetic routes. For instance, C-H activation methodologies could enable the direct coupling of a substituted toluene (B28343) with a sulfur-containing acetamide precursor, avoiding the need for pre-functionalized starting materials. Additionally, flow chemistry approaches could be explored for a more controlled and scalable synthesis. The development of asymmetric synthetic methods would also be crucial to access enantiomerically pure forms of the compound if a stereocenter is introduced, as different enantiomers often exhibit distinct biological activities. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. nih.govahajournals.org This approach moves beyond a single-target perspective to a holistic view of how the compound perturbs cellular networks. By combining transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), researchers can uncover the broader physiological impact of the compound. frontiersin.org
For instance, treating a relevant cell line or model organism with this compound and subsequently performing multi-omics analysis could reveal which cellular pathways are most significantly affected. researchgate.net This data could point towards unexpected mechanisms of action or off-target effects. Machine learning algorithms can be employed to analyze these large datasets and identify patterns or signatures associated with the compound's activity, potentially predicting its therapeutic potential or toxicity. mit.edu This unbiased approach is particularly valuable for a novel compound where the primary biological target is unknown.
Translational Research Prospects in Chemical Biology
The ultimate goal of studying a novel chemical compound like this compound is often its potential translation into a useful chemical probe or therapeutic agent. nih.gov Translational research in chemical biology would bridge the gap between fundamental laboratory discoveries and practical applications.
Initial translational efforts would likely focus on validating any identified biological activity in more complex, disease-relevant models. If the compound shows promise as an enzyme inhibitor, for example, its efficacy could be tested in animal models of the corresponding disease. neurosciencenews.com Chemical biology tools, such as the development of clickable or photo-affinity-labeled derivatives of this compound, would be invaluable for target identification and validation studies. These probes would allow researchers to "fish out" the binding partners of the compound from complex biological mixtures, providing direct evidence of its molecular targets. The journey from a novel compound to a clinical candidate is long and arduous, but a systematic and multidisciplinary translational research program is the key to navigating this path successfully.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-methylphenyl)sulfanylacetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between 4-methylbenzenethiol and chloroacetamide derivatives. Key steps include:
- Step 1 : Activation of chloroacetamide with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Step 2 : Purification via recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane).
- Optimization : Reaction yield improves with controlled anhydrous conditions and stoichiometric excess of 4-methylbenzenethiol (1.2–1.5 eq) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ 2.35 ppm (CH₃ on phenyl), δ 3.75 ppm (CH₂-S), and δ 6.8–7.2 ppm (aromatic protons) confirm regiochemistry .
- IR : Stretching bands at 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), and 680 cm⁻¹ (C-S) validate functional groups .
- HPLC : Purity >95% is achievable using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodology :
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at the phenyl para-position) to improve metabolic stability .
- Prodrug Design : Mask the acetamide group with a hydrolyzable ester to enhance bioavailability .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP (<3) and solubility (>50 µM) .
Q. What strategies resolve contradictory data in biological activity across studies?
- Case Study : Discrepancies in antimicrobial activity may arise from impurities or solvent residues.
- Solution : Repurify via preparative HPLC and retest. Validate results using orthogonal assays (e.g., disc diffusion vs. MIC) .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (p < 0.05 threshold) .
Q. How does computational modeling aid in understanding its mechanism of action?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., S. aureus dihydrofolate reductase). Prioritize poses with ΔG < -7 kcal/mol .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?
- Methodology :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
- LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives) using a Q-TOF mass spectrometer in positive ion mode .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields (50–85%)?
- Root Cause : Variability in solvent purity (DMF vs. DMSO) and trace moisture content.
- Resolution :
- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
- Optimize reaction time (6–8 hrs) via TLC monitoring (Rf = 0.4 in ethyl acetate/hexane 1:1) .
Tables for Key Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 142–145°C | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| HPLC Retention Time | 8.2 min (C18, ACN/H₂O 70:30) | |
| MIC (S. aureus) | 32 µg/mL |
Key Research Gaps
- Spectroscopic Data : Limited high-resolution MS/MS fragmentation patterns for structural elucidation .
- In Vivo Studies : No published pharmacokinetic profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
